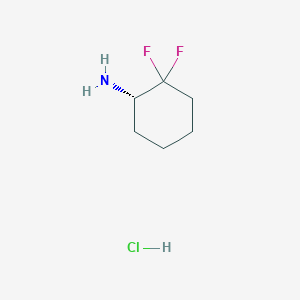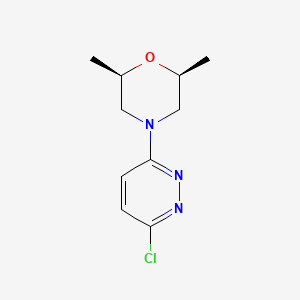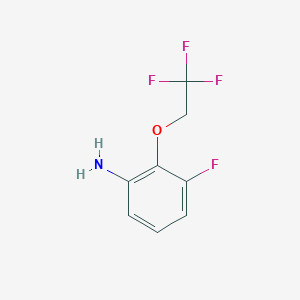
3-Fluoro-2-(2,2,2-trifluoroethoxy)-phenylamine
説明
The compound 3-(2,2,2-Trifluoroethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . It has an empirical formula of C8H8BF3O3 .
Molecular Structure Analysis
The molecular structure of a related compound, 3-fluoro-2-(2,2,2-trifluoroethoxy)-4-(trimethylsilyl)pyridine, has a molecular formula of C10H13F4NOSi and a molecular weight of 267.3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 3-fluoro-2-(2,2,2-trifluoroethoxy)-4-(trimethylsilyl)pyridine, are as follows: it has a molecular formula of C10H13F4NOSi and a molecular weight of 267.3 .科学的研究の応用
Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds
The development of new protocols for tri- and difluoromethylation of various skeletons is crucial in pharmaceuticals and agrochemicals. Photoredox catalysis, using visible-light-induced single-electron-transfer processes, has emerged as a promising strategy for developing new fluoromethylations. This approach allows for efficient and selective radical fluoromethylation under mild conditions, offering a pathway to synthesize various organofluorine compounds bearing C(sp(3))-CF3 bonds with high functional group compatibility and regioselectivity (Koike & Akita, 2016).
Fluoroalkyl amino reagents have been developed for the facile introduction of the fluoro(trifluoromethoxy)methyl group onto aromatic substrates. These reagents enable Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, which are important building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).
Novel Synthetic Routes to 2-Fluoro-2-phenylalkanoic Acids
The synthesis of 2-fluoro-2-phenylalkanoic acids through bromo fluorination and subsequent reactions demonstrates an alternative pathway to access these compounds, highlighting the versatility of fluorinated intermediates in organic synthesis (Goj & Haufe, 2006).
Synthesis of Fluorinated Polyimides
The synthesis of highly fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines demonstrates the role of fluorinated compounds in producing materials with excellent thermal stability, low dielectric constants, and high optical transparency. These materials are promising for applications in electronics and optoelectronics (Tao et al., 2009).
Perovskite Solar Cells Passivation
In the field of energy, integrating fluoroethylamine into perovskite films for defect passivation significantly enhances the efficiency and stability of perovskite solar cells. The strategic engineering of fluorinated molecules within these materials can suppress nonradiative recombination, thereby improving device performance (Su et al., 2021).
Safety and Hazards
特性
IUPAC Name |
3-fluoro-2-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHURUGIWYJCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(2,2,2-trifluoroethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)
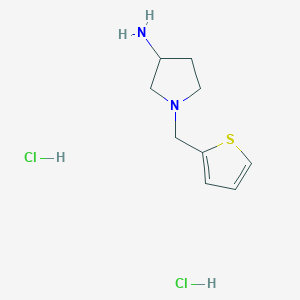

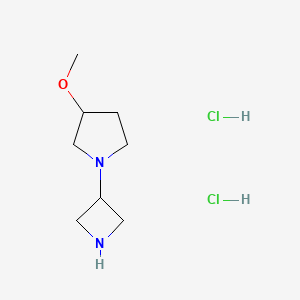

![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)
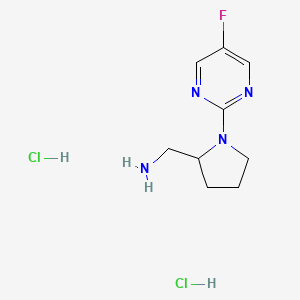
![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)
